6,7-Dimethylchromone

Overview

Description

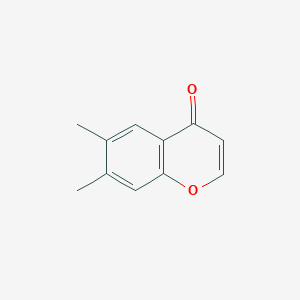

6,7-Dimethylchromone is an organic compound belonging to the chromone family, characterized by a benzopyranone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,7-Dimethylchromone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis can start from 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylchromone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrochromones.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of chromone-2,3-diones.

Reduction: Formation of 6,7-dimethyldihydrochromone.

Substitution: Formation of various substituted chromones depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

6,7-Dimethylchromone has been studied for its anticancer properties. Research indicates that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and cervical cancer cells (HeLa) through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals has been confirmed through various assays, indicating its potential as a therapeutic agent in preventing diseases linked to oxidative damage .

Anti-inflammatory Effects

this compound has shown promise in reducing inflammation. Studies have reported its efficacy in modulating inflammatory cytokines and signaling pathways, making it a candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Material Science Applications

Fluorescent Dyes

Due to its unique chemical structure, this compound is used in synthesizing fluorescent dyes. These dyes are valuable in biological imaging and diagnostics. The compound's fluorescence properties have been harnessed to develop probes for tracking cellular processes in live cells .

Polymer Additives

In material science, this compound is utilized as an additive in polymers to enhance their thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV light exposure .

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield complex molecules with potential biological activity. For example, it can be converted into derivatives that exhibit enhanced pharmacological properties through functional group modifications .

Catalysis

Recent studies have explored the use of this compound as a catalyst in organic reactions. Its ability to facilitate reactions such as aldol condensations and Michael additions highlights its utility in synthetic organic chemistry .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits growth of MCF-7 and HeLa cells |

| Antioxidants | Effective scavenger of free radicals | |

| Anti-inflammatory agents | Modulates inflammatory cytokines | |

| Material Science | Fluorescent dyes | Useful for biological imaging |

| Polymer additives | Enhances thermal stability | |

| Organic Synthesis | Synthetic intermediates | Versatile building block for complex molecules |

| Catalysis | Facilitates aldol condensations |

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant induction of apoptosis at higher concentrations .

Case Study 2: Antioxidant Activity

A research article highlighted the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated a high degree of radical scavenging activity comparable to established antioxidants like ascorbic acid .

Case Study 3: Polymer Enhancement

A study focused on the incorporation of this compound into polyvinyl chloride (PVC) matrices showed improved UV stability and mechanical strength. This advancement suggests potential applications in developing more durable materials for outdoor use .

Mechanism of Action

The mechanism of action of 6,7-Dimethylchromone involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis. The compound may also exert anti-inflammatory effects by modulating the activity of specific enzymes and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

- 5,7-Dimethylchromone

- 6,8-Dimethylchromone

- 3-Cyano-6,7-dimethylchromone

Comparison: 6,7-Dimethylchromone is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and biological properties. Compared to 5,7-Dimethylchromone and 6,8-Dimethylchromone, this compound exhibits different reactivity and biological activities due to the position of the methyl groups.

Biological Activity

6,7-Dimethylchromone is a synthetic compound belonging to the chromone family, which has gained attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a chromone ring with two methyl groups at the 6 and 7 positions. This specific substitution pattern is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Antifungal Activity : The compound inhibits fungal cell growth by disrupting cell wall synthesis, leading to cell lysis.

- Antibacterial Properties : It exhibits significant antibacterial effects against various strains of bacteria, likely through the inhibition of bacterial enzyme activity.

- Anti-inflammatory Effects : Research suggests that this compound modulates inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting protein kinases involved in cell cycle regulation.

Antifungal and Antibacterial Properties

Recent studies have demonstrated that this compound possesses potent antifungal and antibacterial activities. For instance:

- Fungal Inhibition : In vitro tests indicate that the compound effectively inhibits the growth of Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

- Bacterial Inhibition : The compound shows effective inhibition against Staphylococcus aureus and Escherichia coli, with similar MIC values.

Anticancer Potential

This compound has been evaluated for its anticancer properties in various cancer cell lines:

- Cell Lines Tested : Studies have included breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells.

- Inhibition Rates : The compound demonstrated cytotoxic effects with IC50 values ranging from 15 µM to 30 µM depending on the cell line tested. It was found to induce apoptosis in cancer cells by activating caspase pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Antifungal Activity | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 5,7-Dimethylchromone | Moderate | Moderate | Low |

| 6,8-Dimethylchromone | Low | Moderate | High |

This table illustrates how the position of methyl substitutions affects biological activities.

Case Studies

Several case studies have highlighted the effectiveness of this compound in therapeutic applications:

- Case Study on Antifungal Efficacy : A study published in Journal of Antimicrobial Agents demonstrated that formulations containing this compound significantly reduced fungal load in infected animal models.

- Cancer Cell Line Study : Research conducted at a leading cancer research institute found that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer.

Properties

IUPAC Name |

6,7-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUXAETVDRENIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717124 | |

| Record name | 6,7-Dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288399-56-4 | |

| Record name | 6,7-Dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.